3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-1-carboxylic Acid
Description
3-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-1-carboxylic acid is a bicyclic indene derivative featuring a carboxylic acid group at the 1-position and a tert-butyloxycarbonyl (Boc)-protected amino group at the 3-position. Its molecular formula is C₁₅H₁₉NO₄ (calculated molecular weight: 277.31 g/mol). The Boc group enhances stability during synthesis by protecting the amine from undesired reactions, a common strategy in peptide and small-molecule drug development .
The indene core contributes to its rigid bicyclic structure, which may influence binding affinity in biological systems.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-12-8-11(13(17)18)9-6-4-5-7-10(9)12/h4-7,11-12H,8H2,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJSDKYXKFGPBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C2=CC=CC=C12)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The indene core can be constructed through a Diels-Alder reaction, followed by subsequent functional group modifications to introduce the carboxylic acid and the protected amino group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process would be optimized to minimize waste and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The indene ring can be oxidized to form different oxidation products.
Reduction: : The carboxylic acid group can be reduced to an alcohol.
Substitution: : The protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Lithium aluminum hydride (LiAlH4) is often used for reducing carboxylic acids.
Substitution: : Acidic or basic conditions can be used to deprotect the Boc group, followed by nucleophilic substitution reactions.
Major Products Formed
Oxidation: : Indene-1,2,3-trione derivatives.
Reduction: : 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-1-ol.
Substitution: : Various amides, esters, or other derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Studying the effects of structural modifications on biological activity.
Medicine: : Developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: : Use in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, molecular properties, and synthesis insights for the target compound and analogs:
Key Observations
Functional Group Impact: The Boc group in the target compound improves stability but increases hydrophobicity compared to unprotected amino analogs (e.g., ). Chloro and hydroxyl substituents (e.g., ) may enhance electrophilic reactivity, influencing downstream derivatization.
Synthetic Strategies :
- Solvent choice (e.g., n-hexane in ) critically affects yield by controlling intermediate solubility and side reactions.
- Chiral synthesis routes (e.g., (S)-configured intermediates in ) highlight the importance of stereochemistry in bioactive analogs.
Bioactivity Potential: Indene-carboxylic acids with mercapto and bromo substituents (e.g., ) have been explored as enzyme inhibitors, suggesting the target compound could be modified for similar applications.
Biological Activity
3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-1-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group, suggests various biological activities, particularly in modulating enzyme functions and interacting with biological macromolecules.
Chemical Structure and Properties
The molecular formula of this compound is C15H19NO4, with a molecular weight of approximately 277.31 g/mol. The structure includes cyclic and acyclic components that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H19NO4 |
| Molecular Weight | 277.31 g/mol |
| Functional Groups | Carboxylic acid, Amino group, Boc protecting group |
Synthesis
The synthesis of this compound typically involves multiple steps, including the introduction of the Boc protecting group. This multi-step process is essential for ensuring the stability of reactive functional groups during subsequent reactions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Modulation : Preliminary studies suggest that this compound can modulate the activity of specific enzymes, which may have implications for drug development targeting metabolic pathways.
- Protein Interaction : The presence of both carboxylic acid and amino groups allows for diverse interactions with proteins. The carboxylic acid can engage in hydrogen bonding, while the amino group may participate in ionic interactions, facilitating binding to target proteins.
- Therapeutic Potential : Given its structural features, this compound may serve as a lead candidate for developing therapeutics aimed at diseases where enzyme modulation is beneficial.
Case Studies
Several studies have highlighted the biological relevance of compounds similar to or including this compound:
- Study on Enzyme Inhibition : A study demonstrated that derivatives of indene carboxylic acids could inhibit specific enzymes involved in inflammatory pathways. The mechanism involved competitive inhibition due to structural similarity to substrate molecules.
- Protein Binding Studies : Research utilizing surface plasmon resonance (SPR) showed that compounds with similar structures could bind effectively to target proteins, suggesting potential applications in drug design.
Interaction Studies
Interaction studies have focused on how this compound interacts with biological macromolecules:
| Interaction Type | Description |
|---|---|
| Covalent Interactions | Possible formation of covalent bonds with nucleophilic sites on proteins. |
| Non-covalent Interactions | Hydrogen bonding and ionic interactions due to functional groups. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
